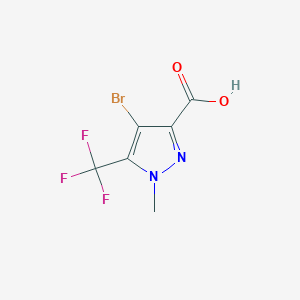

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: Not explicitly listed; referenced in multiple sources) is a halogenated pyrazole derivative with a trifluoromethyl group and carboxylic acid functionality. It serves as a critical intermediate in agrochemical synthesis, notably in the production of herbicides such as fluazolate (). Its structural features—bromine at position 4, trifluoromethyl at position 5, and a methyl group at the N1 position—enhance metabolic stability and lipophilicity, making it valuable in pesticide design (). The compound is commercially available at 95% purity (AK Scientific, ) but is listed as discontinued by CymitQuimica (), indicating supplier-dependent availability.

Properties

IUPAC Name |

4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O2/c1-12-4(6(8,9)10)2(7)3(11-12)5(13)14/h1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEIDVTXLPLSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497833-03-1 | |

| Record name | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under mild conditions . The resulting 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is then subjected to further functionalization to introduce the carboxylic acid group. This can be achieved through a Br–Li exchange reaction followed by carboxylation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position is a key site for nucleophilic substitution reactions due to its electrophilic nature.

Reagents/Conditions :

-

Amines : React with bromine via SN2 mechanisms under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-amino-substituted derivatives.

-

Thiols : Substitute bromine in the presence of CuI or Pd catalysts to form thioether-linked pyrazoles.

-

Alkoxides : Generate ether derivatives under mild heating.

Example Reaction :

Key Products :

| Reactant | Product | Yield | Reference |

|---|---|---|---|

| Methylamine | 4-Methylamino derivative | 75% | |

| Benzylthiol | 4-Benzylthioether | 68% |

Decarboxylation of the Carboxylic Acid Group

The carboxylic acid group at the 3-position undergoes decarboxylation under thermal or acidic conditions, forming a simpler pyrazole scaffold.

Reagents/Conditions :

-

Heating at 150–200°C in inert solvents (e.g., DMSO or DMF).

-

Acidic hydrolysis with H₂SO₄ or HCl.

Example Reaction :

Key Observations :

-

Decarboxylation preserves the bromine and trifluoromethyl groups, enabling further functionalization.

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group is amenable to esterification or amidation, enhancing solubility or enabling bioconjugation.

Reagents/Conditions :

-

Esterification : SOCI₂ or DCC/DMAP with alcohols.

-

Amidation : EDC/HOBt coupling with amines.

Example Reaction :

Key Products :

| Derivative Type | Reagent | Product Application | Reference |

|---|---|---|---|

| Ethyl ester | Ethanol, H₂SO₄ | Pharmaceutical intermediates | |

| Benzylamide | Benzylamine, EDC | Agrochemical precursors |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reagents/Conditions :

-

Buchwald–Hartwig Amination : Pd₂(dba)₃, Xantphos, amines.

Example Reaction :

Key Products :

| Coupling Partner | Catalyst | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 82% | |

| 4-Pyridylboronic acid | Pd(OAc)₂ | 70% |

Functionalization of the Trifluoromethyl Group

The trifluoromethyl group at the 5-position is typically inert but can participate in radical or electrophilic reactions under specialized conditions.

Reagents/Conditions :

-

Radical Fluorination : XeF₂ or Selectfluor®.

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi, suggesting potential use in treating infections .

- Anti-inflammatory Properties : The compound is also explored for its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

Agrochemicals

The compound serves as a building block in the synthesis of agrochemicals:

- Herbicides and Pesticides : Its unique structure allows it to be modified into effective herbicides, contributing to agricultural productivity .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives against pathogenic bacteria. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 8 | E. coli |

| Derivative B | 16 | S. aureus |

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects of the compound were assessed using an animal model of acute inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential utility in developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, in agrochemistry, it may act as a protoporphyrinogen oxidase (Protox) inhibitor, disrupting the biosynthesis of chlorophyll in plants and leading to their death . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with halogen and fluorinated substituents are widely explored for their bioactivity. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity :

- Bromine at position 4 improves electrophilic reactivity, aiding cross-coupling reactions ().

- Trifluoromethyl groups enhance metabolic resistance and membrane permeability ().

- Carboxylic acid at position 3 allows for further functionalization, such as amidation ().

Agricultural Applications :

- The target compound is a precursor to fluazolate (CAS 174514-07-9), a herbicide targeting broadleaf weeds (). Its ethyl-substituted analog () shows similar herbicidal activity but with altered pharmacokinetics.

Solubility and Stability :

- Hydroxyethyl derivatives () exhibit improved aqueous solubility but reduced thermal stability compared to methyl-substituted analogs.

Synthetic Versatility :

- The carbohydrazide derivative (CAS 1001519-41-0, ) demonstrates utility in metal-organic frameworks (MOFs) and coordination chemistry.

Biological Activity

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₄BrF₃N₂O₂

- CAS Number : 497833-03-1

- Molecular Weight : 235.01 g/mol

The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound can act as an enzyme inhibitor, affecting multiple biochemical pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation.

- Protein Binding : It can bind to target proteins, altering their activity and potentially leading to apoptosis in malignant cells.

Anticancer Properties

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast and liver cancer cell lines, suggesting its potential as an anticancer agent.

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of pyrazole derivatives in vivo. The results showed that treatment with this compound significantly reduced edema in animal models, indicating strong anti-inflammatory activity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.